Dexchlorpheniramine maleate
CAS No.: 2438-32-6
VCID: VC0192745
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Dexchlorpheniramine maleate is a first-generation antihistamine used to alleviate symptoms associated with allergies, hay fever, and the common cold . It is the S-enantiomer of chlorpheniramine and is more potent than the racemic mixture . Dexchlorpheniramine maleate is effective in treating perennial and seasonal allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, mild urticaria, and angioedema . It can also ameliorate allergic reactions to blood or plasma and dermographism . As an antihistamine, dexchlorpheniramine maleate works by blocking histamine, a natural chemical produced by the body during an allergic reaction . It also blocks acetylcholine, another natural substance, which helps reduce symptoms like watery eyes and runny nose . Specifically, dexchlorpheniramine competes with free histamine for binding at H1-receptor sites, antagonizing histamine's effects on the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . By blocking H1-receptors, it suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . Dexchlorpheniramine, the active ingredient in dexchlorpheniramine maleate, is also available under the brand name Polaramine . It shares similar antihistaminic properties with other first-generation antihistamines like diphenhydramine, which is used for similar allergy and cold symptoms . Dexchlorpheniramine has high antihistaminic activity, moderate anticholinergic effects, and minimal sedative effects, though sedation is still likely due to its binding to both central and peripheral H1-receptors . |
---|---|
CAS No. | 2438-32-6 |
Product Name | Dexchlorpheniramine maleate |
Molecular Formula | C20H23ClN2O4 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
Standard InChI | InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Standard InChIKey | DBAKFASWICGISY-DASCVMRKSA-N |
SMILES | CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | dexchlorpheniramine dexchlorpheniramine maleate dexchlorpheniramine maleate (1:1), (+-)-isomer dexchlorpheniramine maleate (1:1), (R)-isomer dexchlorpheniramine maleate (1:1), (S)-isomer dexchlorpheniramine monohydrochloride dexchlorpheniramine sodium maleate (1:1) dexchlorpheniramine, (+-)-isomer dexchlorpheniramine, (R)-isomer dexchlorpheniramine, monohydrochloride, (S)-isomer Dexclor dexclorfeniramine dextrochlorpheniramine maleate Polaramin Polaramine Polargen TD Polaronil |
Reference | Angier E, Willington J, Scadding G, Holmes S, Walker S: Management of allergic and non-allergic rhinitis: a primary care summary of the BSACI guideline. Prim Care Respir J. 2010 Sep;19(3):217-22. doi: 10.4104/pcrj.2010.00044. [PMID:20680237] Bui TH, Fernandez C, Vu K, Nguyen KH, Thuillier A, Farinotti R, Arnaud P, Gimenez F: Stereospecific versus nonstereospecific assessments for the bioequivalence of two formulations of racemic chlorpheniramine. Chirality. 2000 Aug;12(8):599-605. [PMID:10897096] Huang SM, Athanikar NK, Sridhar K, Huang YC, Chiou WL: Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Eur J Clin Pharmacol. 1982;22(4):359-65. [PMID:7106172] Hiep BT, Gimenez F, Khanh VU, Hung NK, Thuillier A, Farinotti R, Fernandez C: Binding of chlorpheniramine enantiomers to human plasma proteins. Chirality. 1999;11(5-6):501-4. [PMID:10368923] Nomura A, Sakurai E, Hikichi N: Stereoselective N-demethylation of chlorpheniramine by rat-liver microsomes and the involvement of cytochrome P450 isozymes. J Pharm Pharmacol. 1997 Mar;49(3):257-62. [PMID:9231341] Dexchlorpheniramine monograph |
PubChem Compound | 5281070 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume